molecular formula C5H11NOS B12840391 [3-(Methylamino)thietan-3-yl]methanol

[3-(Methylamino)thietan-3-yl]methanol

Cat. No.: B12840391
M. Wt: 133.21 g/mol
InChI Key: FQNOZAUQSJVUAX-UHFFFAOYSA-N
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Description

[3-(Methylamino)thietan-3-yl]methanol is an organic compound with the molecular formula C5H11NOS and a molecular weight of 133.21 g/mol . This compound is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and a methylamino group attached to the ring.

Properties

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

[3-(methylamino)thietan-3-yl]methanol

InChI

InChI=1S/C5H11NOS/c1-6-5(2-7)3-8-4-5/h6-7H,2-4H2,1H3

InChI Key

FQNOZAUQSJVUAX-UHFFFAOYSA-N

Canonical SMILES

CNC1(CSC1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methylamino)thietan-3-yl]methanol typically involves the reaction of thietane derivatives with methylamine under controlled conditions. One common method includes the nucleophilic substitution of a halogenated thietane with methylamine, followed by the reduction of the resulting intermediate to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(Methylamino)thietan-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Activity : Compounds containing thietan rings have been investigated for their ability to act as inhibitors in various biological pathways. For instance, derivatives of thietanes have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation . This suggests that [3-(Methylamino)thietan-3-yl]methanol could be explored as a scaffold for developing new anticancer agents.
  • Neurological Research : The compound's structural similarity to known neurotransmitter modulators positions it as a candidate for research into neurological disorders. Thietanes have been implicated in modulating NMDA receptor activity, which is significant in conditions like Alzheimer's disease and schizophrenia .

Synthetic Methodologies

The synthesis of this compound can be approached through various chemical reactions that utilize thietan precursors. Recent advancements in synthetic techniques have enabled the efficient construction of thietane derivatives via nucleophilic displacement reactions and cyclization methods. These methodologies not only facilitate the generation of the compound but also allow for the exploration of its analogs with modified functional groups to enhance biological activity .

Table 1: Synthetic Routes for Thietan Derivatives

Synthetic MethodDescriptionYield (%)
Nucleophilic DisplacementReaction of halomethyloxirane with H₂S70%
Cyclization of γ-MercaptoalkanolsDirect thioetherification to form thietan65%
Mitsunobu ReactionConversion of alcohols to thioethers followed by cyclization60%

Case Studies

  • Cancer Research : In a study investigating novel CDK inhibitors, derivatives based on the thietan structure were synthesized and tested for their inhibitory activity against various cancer cell lines. The results indicated that certain modifications on the thietan ring led to increased potency, highlighting the importance of structural optimization in drug development .
  • Neuropharmacology : A case study focused on the role of thietane derivatives in modulating NMDA receptors demonstrated that specific compounds could enhance synaptic plasticity in animal models. This suggests potential therapeutic applications for cognitive enhancement and neuroprotection .

Mechanism of Action

The mechanism of action of [3-(Methylamino)thietan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Methylamino)thietan-3-yl]methanol is unique due to its specific combination of a thietane ring and a methylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .

Biological Activity

[3-(Methylamino)thietan-3-yl]methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C5H11NOS, indicating the presence of a thietan ring with a methylamino group and a hydroxymethyl substituent. This structure suggests potential interactions with biological targets due to its functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can lead to altered metabolic pathways in cells.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of hydroxymethyl groups can contribute to the compound's ability to scavenge free radicals, reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH assay, which measures the ability to reduce free radicals. The compound demonstrated a notable antioxidant effect, with an IC50 value comparable to known antioxidants.

CompoundIC50 (µg/mL)
This compound25
Ascorbic Acid20
Quercetin30

This suggests its potential utility in formulations aimed at reducing oxidative damage.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, demonstrating its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .
  • Antioxidant Properties : Research conducted on various derivatives revealed that modifications to the thietan ring significantly enhanced antioxidant activity, suggesting that structural optimization could lead to more potent compounds .
  • Cytotoxicity Studies : In vitro assays on cancer cell lines indicated that this compound exhibited selective cytotoxicity against certain cancer types, particularly colorectal carcinoma cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial Activity (MIC mg/mL)Antioxidant Activity (IC50 µg/mL)
This compound0.5 (S. aureus)25
Thiamine (Vitamin B1)1.0 (E. coli)40
Cysteine2.5 (P. aeruginosa)35

This table illustrates that this compound shows promising antimicrobial and antioxidant activities compared to other known compounds.

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